2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol
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Overview
Description
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol is a chemical compound known for its unique structure and properties It features a phenolic core substituted with two morpholin-4-ylmethyl groups at the 4 and 6 positions, and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-methylphenol with formaldehyde and morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylphenol, formaldehyde, morpholine.
Reaction Conditions: The reaction mixture is heated under reflux in the presence of a suitable solvent, such as methanol or ethanol.
Product Isolation: The product is isolated by filtration and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The morpholin-4-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholin-4-ylmethyl groups can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its antioxidant properties.
4-Isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol: Similar structure but with different substituents.
Uniqueness
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenolic and morpholine groups makes it versatile for various applications.
Properties
CAS No. |
5464-83-5 |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-methyl-4,6-bis(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H26N2O3/c1-14-10-15(12-18-2-6-21-7-3-18)11-16(17(14)20)13-19-4-8-22-9-5-19/h10-11,20H,2-9,12-13H2,1H3 |
InChI Key |
CWTCFCKGCJKUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN2CCOCC2)CN3CCOCC3 |
Origin of Product |
United States |
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